Fmoc-beta-D-HomoGlu-OtBu

Vue d'ensemble

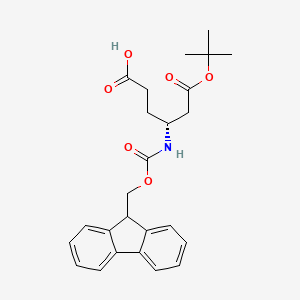

Description

Fmoc-beta-D-HomoGlu-OtBu, also known as (S)-3-(Fmoc-amino)adipic acid 6-tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that is widely used in solid-phase peptide synthesis (SPPS) for its stability and ease of removal .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-D-HomoGlu-OtBu typically involves the protection of the amino group of beta-D-homoglutamic acid with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The tert-butyl ester group is introduced to protect the carboxyl group, which can be done using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-beta-D-HomoGlu-OtBu undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF), resulting in the free amino group.

Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic conditions to yield the free carboxylic acid.

Common Reagents and Conditions:

Deprotection: 20% piperidine in DMF is commonly used for Fmoc deprotection.

Ester Hydrolysis: Trifluoroacetic acid (TFA) is often used for the hydrolysis of the tert-butyl ester group.

Major Products:

Deprotection: Removal of the Fmoc group yields the free amino group.

Ester Hydrolysis: Hydrolysis of the tert-butyl ester yields the free carboxylic acid.

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Protective Group:

Fmoc-beta-D-HomoGlu-OtBu is primarily utilized as a protective group in peptide synthesis. It allows for the selective modification of amino acids without interfering with other functional groups. This characteristic is crucial in solid-phase peptide synthesis, where multiple amino acids are assembled into peptides.

Case Study:

In a study focusing on the synthesis of β-peptides, this compound was incorporated to enhance the stability and yield of the resulting peptides. The Fmoc protection scheme facilitated efficient coupling reactions and subsequent deprotection steps, leading to high-purity peptide products .

Drug Development

Design of Pharmaceutical Compounds:

The unique structure of this compound enhances the design of novel pharmaceutical compounds. It is particularly valuable in developing drugs targeting neurological disorders due to its ability to mimic natural amino acids involved in neurotransmission.

Research Insights:

Research has demonstrated that derivatives of this compound can effectively modulate glutamate receptor activity, which is vital for synaptic transmission and neuroprotection . This modulation has implications for treating conditions such as Alzheimer's disease and schizophrenia.

Bioconjugation

Facilitating Biomolecule Attachment:

In bioconjugation techniques, this compound plays a critical role by facilitating the attachment of biomolecules to surfaces or other molecules. This application is essential for creating targeted therapies that require precise delivery mechanisms.

Application Example:

A notable application involved using this compound to conjugate peptides to antibodies for targeted drug delivery systems. The stability provided by the tert-butyl ester group ensured that the conjugates maintained their integrity during storage and administration .

Research in Neuroscience

Understanding Neurotransmitter Function:

this compound has been instrumental in neuroscience research, particularly in studies related to neurotransmitter function. Its incorporation into research models has helped elucidate biochemical pathways involved in brain activity.

Case Study Findings:

Studies utilizing this compound have shown its potential in understanding glutamate's role in synaptic plasticity, which is fundamental for learning and memory processes . Researchers have used it to investigate the effects of glutamate analogs on neuronal excitability.

Polymer Chemistry

Synthesis of Functionalized Polymers:

In polymer chemistry, this compound is applied in synthesizing functionalized polymers that can be used in various applications, including drug delivery systems and biomaterials.

Research Application:

A study highlighted the use of this compound in creating polymeric scaffolds that mimic extracellular matrices. These scaffolds demonstrated enhanced biocompatibility and support for cell growth, making them suitable for tissue engineering applications .

Data Table Summary

Mécanisme D'action

The primary function of Fmoc-beta-D-HomoGlu-OtBu is to protect the amino group during peptide synthesis. The Fmoc group is introduced to the amino group, preventing unwanted reactions during the synthesis process. Upon completion of the synthesis, the Fmoc group is removed using a base, revealing the free amino group for further reactions . The tert-butyl ester group protects the carboxyl group and is removed under acidic conditions to yield the free carboxylic acid .

Comparaison Avec Des Composés Similaires

Fmoc-Glu-OtBu: Similar to Fmoc-beta-D-HomoGlu-OtBu but with a different side chain structure.

Fmoc-Lys-OtBu: Another Fmoc-protected amino acid used in peptide synthesis.

Fmoc-Phe-OH: Used in peptide synthesis with a different side chain.

Uniqueness: this compound is unique due to its specific side chain structure, which provides distinct properties in peptide synthesis. Its ability to protect both the amino and carboxyl groups makes it a valuable reagent in the synthesis of complex peptides and proteins .

Activité Biologique

Fmoc-beta-D-HomoGlu-OtBu, also known as (S)-3-(Fmoc-amino)adipic acid 6-tert-butyl ester, is a derivative of glutamic acid widely used in peptide synthesis and proteomics research. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the stability and efficiency of solid-phase peptide synthesis (SPPS). This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.

- Molecular Formula : C25H29NO6

- Molecular Weight : 439.501 g/mol

- Density : 1.214 g/cm³

- Boiling Point : 638.8°C at 760 mmHg

This compound functions primarily as a building block in peptide synthesis. Its mechanism involves:

- Protection of Amino Groups : The Fmoc group protects the amino group during synthesis, allowing for selective reactions without interference from other functional groups.

- Deprotection : The Fmoc group can be removed using bases like piperidine, revealing the free amino group necessary for further reactions.

- Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid, facilitating the formation of peptide bonds.

Applications in Research and Medicine

This compound has several applications across various fields:

- Peptide Synthesis : It serves as a critical intermediate in synthesizing complex peptides and proteins.

- Proteomics Research : The compound is instrumental in studying protein-protein interactions and enzyme-substrate dynamics.

- Therapeutic Development : It is used in developing peptide-based drugs due to its ability to mimic natural amino acids while providing enhanced stability against proteolysis.

Table 1: Comparison with Related Compounds

| Compound | Molecular Weight | Key Applications |

|---|---|---|

| This compound | 439.501 g/mol | Peptide synthesis, proteomics |

| Fmoc-Glu-OtBu | 425.474 g/mol | Similar applications in peptide synthesis |

| Fmoc-Lys-OtBu | 423.513 g/mol | Used in various peptide constructs |

Study on Ergogenic Effects

A study conducted by Luckose et al. (2015) highlighted the ergogenic effects of amino acid derivatives, including this compound. The research demonstrated that these compounds could influence anabolic hormone secretion and enhance physical performance during exercise tasks, suggesting potential applications in sports nutrition .

Inhibition Studies

Research published in Critical Reviews in Food Science and Nutrition indicated that derivatives like this compound could act as inhibitors in specific biochemical pathways. For instance, they were shown to interact with signaling proteins involved in cell survival and proliferation, making them candidates for antitumor drug design .

Propriétés

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)14-16(12-13-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDHCALVMGCTSL-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.